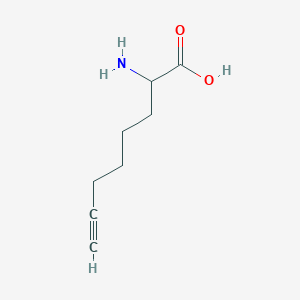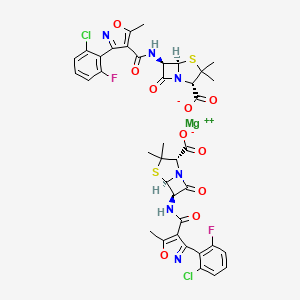
Edtah
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid, commonly known as Edtah, is a widely used aminopolycarboxylic acid. It is a colorless, water-insoluble solid that forms water-soluble complexes with metal ions. This property makes this compound an essential chelating agent in various applications, including analytical chemistry, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Edtah is synthesized through the reaction of ethylenediamine with chloroacetic acid. The reaction involves the following steps:
Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine reacts with chloroacetic acid in an aqueous medium to form this compound.
Neutralization: The resulting solution is neutralized with sodium hydroxide to form the disodium salt of this compound, which is more soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Edtah undergoes various chemical reactions, including:
Complexation: this compound forms stable complexes with metal ions, such as calcium, magnesium, and iron.
Chelation: This compound acts as a chelating agent, binding to metal ions and forming ring structures.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include metal ions like calcium, magnesium, and iron.
Conditions: Reactions typically occur in aqueous solutions with controlled pH levels to ensure optimal complexation.
Major Products
The major products formed from this compound reactions are metal-Edtah complexes, which are stable and water-soluble .
Scientific Research Applications
Edtah has a wide range of scientific research applications:
Mechanism of Action
Edtah exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the coordination of metal ions with the nitrogen and oxygen atoms in the this compound molecule. The chelation process prevents metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution .
Comparison with Similar Compounds
Edtah is compared with other chelating agents, such as:
Diethylenetriaminepentaacetic acid (DTPA): Similar to this compound but has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Biodegradable alternative to this compound but less effective in complexation.
Ethylenediaminedisuccinic acid (EDDS): Biodegradable and environmentally friendly but less stable than this compound.
This compound’s uniqueness lies in its ability to form stable, water-soluble complexes with a wide range of metal ions, making it highly versatile and effective in various applications .
Properties
CAS No. |
38932-78-4 |
|---|---|
Molecular Formula |
C10H20N6O8 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
2-[2-[bis[2-(hydroxyamino)-2-oxoethyl]amino]ethyl-[2-(hydroxyamino)-2-oxoethyl]amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20) |
InChI Key |
VCYBNECPYBWAPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)



